Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate

Catalog No.
S3278846
CAS No.
2034380-09-9
M.F
C18H19N3O3
M. Wt
325.368
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo...

CAS Number

2034380-09-9

Product Name

Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate

IUPAC Name

methyl 2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate

Molecular Formula

C18H19N3O3

Molecular Weight

325.368

InChI

InChI=1S/C18H19N3O3/c1-24-18(23)15-5-3-2-4-14(15)17(22)20-8-9-21-13(11-20)10-16(19-21)12-6-7-12/h2-5,10,12H,6-9,11H2,1H3

InChI Key

NXRSOJZSIHQYDD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN3C(=CC(=N3)C4CC4)C2

Solubility

not available

Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate is a complex organic compound that belongs to the class of substituted tetrahydropyrazolo derivatives. Its structure features a benzoate moiety linked to a cyclopropyl-substituted tetrahydropyrazolo framework. This compound exhibits intriguing chemical properties due to the presence of multiple functional groups, including a carbonyl and an ester, which may influence its reactivity and biological activity.

The chemical reactivity of methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate can be attributed to the functional groups present in its structure. Key reactions include:

  • Ester Hydrolysis: The ester bond can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The carbonyl group may participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
  • Cyclopropane Ring Opening: Under certain conditions (e.g., in the presence of strong acids or bases), the cyclopropyl group may undergo ring-opening reactions to form more stable carbocations or radicals.

Research indicates that compounds similar to methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate exhibit significant biological activities. Notably:

  • Inhibition of Kinases: Derivatives of tetrahydropyrazolo compounds have been studied for their potential as inhibitors of casein kinase 1, which plays a crucial role in various cellular processes including cell cycle regulation and circadian rhythms .
  • Anticancer Activity: Some related compounds have shown promise in preclinical studies as anticancer agents by targeting specific pathways involved in tumor growth .

The synthesis of methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate typically involves several steps:

  • Formation of Tetrahydropyrazolo Framework: The initial step often includes the cyclization of appropriate precursors to form the tetrahydropyrazolo ring system.
  • Introduction of Cyclopropyl Group: This can be achieved through cyclopropanation reactions using alkenes or alkynes as starting materials.
  • Carbonyl Introduction: The carbonyl group is introduced via acylation reactions using acyl chlorides or anhydrides.
  • Esterification: Finally, methyl benzoate can be synthesized through esterification with methanol under acidic conditions.

Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity against kinases and potential anticancer properties, this compound may serve as a lead structure for developing new therapeutic agents.
  • Research Tools: It can be utilized in biochemical assays to study kinase activity and related signaling pathways.

Interaction studies are essential for understanding how methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate interacts with biological targets:

  • Binding Affinity: Evaluating its binding affinity to specific kinases can provide insights into its mechanism of action.
  • Cellular Uptake: Studies on cellular uptake mechanisms may reveal how effectively this compound enters cells and exerts its biological effects.

Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoatePiperazine ringAnticancerContains piperazine moiety
4-(Cyclopropyl)-3-methylphenolCyclopropane and phenolic structureAntimicrobialLacks pyrazole framework
3-(Cyclopropyl)-1H-pyrazolePyrazole ringAnti-inflammatorySimpler structure without benzoate

The unique combination of the tetrahydropyrazolo framework with cyclopropyl and benzoate functionalities distinguishes methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate from other similar compounds.

XLogP3

1.4

Dates

Modify: 2023-08-19

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